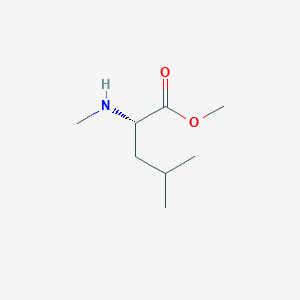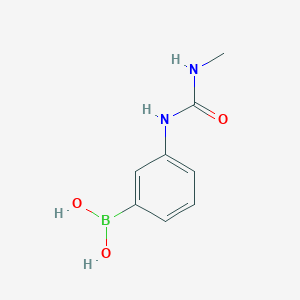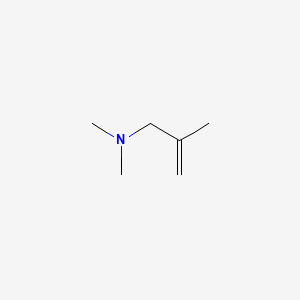
diethyl 2-methyl-3-oxoadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl 2-methyl-3-oxoadipate is an organic compound with the molecular formula C11H18O5 and a molecular weight of 230.261 g/mol . . This compound is a diester of adipic acid and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
diethyl 2-methyl-3-oxoadipate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of diethyl malonate with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as methyl iodide, to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl 2-methyl-3-oxohexanedioate typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
diethyl 2-methyl-3-oxoadipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amides or alcohol derivatives.
Applications De Recherche Scientifique
diethyl 2-methyl-3-oxoadipate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 2-methyl-3-oxohexanedioate involves its interaction with specific enzymes and molecular targets. For example, the compound can be reduced by diethyl 2-methyl-3-oxosuccinate reductase, an enzyme that catalyzes the conversion of the keto group to a hydroxyl group using NADPH as a cofactor . This reaction is essential in various metabolic pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
diethyl 2-methyl-3-oxoadipate can be compared with other similar compounds, such as:
Diethyl malonate: A diester of malonic acid, used in similar alkylation reactions.
Diethyl oxalate: A diester of oxalic acid, used in the synthesis of various organic compounds.
Diethyl 2-methyl-3-oxosuccinate: A similar compound with a slightly different structure, used in the synthesis of hydroxy derivatives.
The uniqueness of diethyl 2-methyl-3-oxohexanedioate lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
759-68-2 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
diethyl 2-methyl-3-oxohexanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(12)8(3)11(14)16-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
KORYLZDUZAYPRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)C(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]-](/img/structure/B8737843.png)
